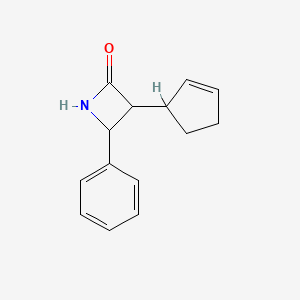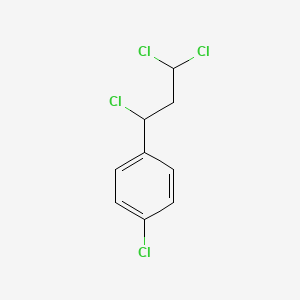![molecular formula C9H12O2S B12558434 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine CAS No. 143756-02-9](/img/structure/B12558434.png)
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine is a heterocyclic compound that features a unique fused ring system combining a thiophene ring and a dioxepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and dioxepine precursors, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring the reproducibility of the compound’s quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents to achieve high selectivity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential pharmacological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine: shares structural similarities with other heterocyclic compounds such as thiophenes, dioxepines, and thieno[3,4-b]thiophenes.
Thiophenes: Known for their applications in organic electronics and materials science.
Dioxepines: Explored for their potential biological activities and use in medicinal chemistry.
Thieno[3,4-b]thiophenes: Utilized in the development of organic semiconductors and conductive polymers.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and exploring novel chemical reactivities.
Propriétés
Numéro CAS |
143756-02-9 |
|---|---|
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
6,8-dimethyl-1,5-dihydrothieno[3,4-e][1,3]dioxepine |
InChI |
InChI=1S/C9H12O2S/c1-6-8-3-10-5-11-4-9(8)7(2)12-6/h3-5H2,1-2H3 |
Clé InChI |
ORJNGTFJDQEJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COCOCC2=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)



![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)


![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
